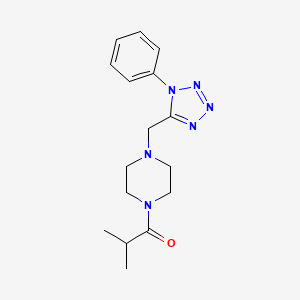

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a tetrazole ring, a piperazine ring, and a ketone functional group. The tetrazole ring is known for its stability and biological activity, making this compound of interest in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

2-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-13(2)16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOAOXAOZRDFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

Formation of the Piperazine Ring: Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

Coupling Reactions: The tetrazole and piperazine rings are coupled using a suitable linker, often involving the use of a base and a solvent such as dimethylformamide.

Introduction of the Ketone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide, ethanol, water.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated tetrazole derivatives.

Scientific Research Applications

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to the biological activity of the tetrazole ring.

Materials Science: The compound’s stability makes it useful in the development of new materials, including polymers and coatings.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that interact with the tetrazole and piperazine rings.

Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(4-(1H-tetrazol-5-yl)methyl)piperazine: Similar structure but lacks the ketone group.

2-methyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)ethanone: Similar structure but with a different alkyl chain length.

Uniqueness

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the presence of both the tetrazole and piperazine rings along with the ketone group, which provides a combination of stability, biological activity, and reactivity that is not commonly found in other compounds .

Biological Activity

The compound 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.39 g/mol. The compound features a piperazine ring and a tetrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified |

The biological activity of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The tetrazole ring can act as a bioisostere for carboxylic acids, enabling it to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies indicate that 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one shows potency against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines (MCF7) showed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Early-stage toxicity studies indicate that 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has a favorable safety profile with low cytotoxicity against normal human cell lines at therapeutic concentrations.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| Normal Human Fibroblasts | >1000 |

| MCF7 Breast Cancer Cells | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.